molecular formula C11H7ClFNO2 B11719729 5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid

5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid

Cat. No.: B11719729
M. Wt: 239.63 g/mol
InChI Key: XFMTXKWWDBYDCJ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of a 2-chlorophenyl group and a 4-fluoro substituent on the pyrrole ring, along with a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 2-Chlorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-chlorophenyl is coupled with a halogenated pyrrole intermediate in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nitration reagents like nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Pyrrole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2-chlorophenyl and 4-fluoro groups can enhance binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

    5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

    5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.

Uniqueness: The unique combination of the 2-chlorophenyl and 4-fluoro substituents, along with the carboxylic acid group at the 3-position, imparts specific chemical and biological properties to 5-(2-Chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid. These features can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

5-(2-chlorophenyl)-4-fluoro-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C11H7ClFNO2/c12-8-4-2-1-3-6(8)10-9(13)7(5-14-10)11(15)16/h1-5,14H,(H,15,16)

InChI Key

XFMTXKWWDBYDCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CN2)C(=O)O)F)Cl

Origin of Product

United States

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